Drospirenone Acid Sodium Salt

Mineralocorticoid Receptor Antimineralocorticoid Spironolactone

Analytical labs developing stability-indicating methods for drospirenone formulations require a well-characterized standard of the primary hydrolytic metabolite. • Enhanced aqueous solubility vs. parent acid simplifies standard solution prep • CYP450-independent formation ensures metabolic relevance for bioanalytical LC-MS/MS • Traceable to USP/EP monographs for ANDA impurity quantification Ideal for forced degradation (ICH Q1A) and dissolution testing.

Molecular Formula C24H32NaO4
Molecular Weight 407.506
CAS No. 1393356-37-0
Cat. No. B586368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone Acid Sodium Salt
CAS1393356-37-0
Synonyms[6R-(6α,7α,8β,9α,10β,13β,14α,15β,16β,17β)]-2,3,6,7,8,9,10,11,12,13,14,15,16,17,20,21-Hexadecahydro-17-hydroxy-10,13-dimethyl-3-oxo-1H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17-propanoic Acid Sodium Salt
Molecular FormulaC24H32NaO4
Molecular Weight407.506
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[Na]
InChIInChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1
InChIKeyVFGQSXFVMIAZCL-LCFPDAFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drospirenone Acid Sodium Salt: Pharmacological Profile & Analytical Use


Drospirenone Acid Sodium Salt (CAS 1393356-37-0) is the sodium salt form of the major pharmacologically inactive metabolite of drospirenone, a synthetic progestin of the 17α-spirolactone class [1]. As a reference standard, it is chemically equivalent to the primary metabolite formed via hydrolytic opening of the drospirenone lactone ring in vivo, a process that occurs independently of the cytochrome P450 enzyme system [2]. The compound is extensively used in analytical method development, validation, and quality control for drospirenone-containing pharmaceutical products .

Primary degradation product reference standard for drospirenone
Sodium salt form with enhanced aqueous solubility for HPLC/LC-MS method prep
For stability-indicating method validation, forced degradation, and impurity profiling

Why Drospirenone Acid Sodium Salt Is Irreplaceable


Substitution of Drospirenone Acid Sodium Salt with other progestin metabolites or unrelated reference standards in analytical or formulation development is not scientifically valid. While drospirenone (the parent drug) shares a spirolactone core with spironolactone, its distinct receptor binding profile (e.g., approximately 5- to 10-fold higher antiandrogenic potency than progesterone and high MR affinity relative to aldosterone [1]) yields a unique metabolic signature [2]. The acid sodium salt specifically represents the major hydrolytic degradation product and the primary plasma metabolite, formed independently of CYP450 enzymes [3]. Generic substitution fails because the compound's physicochemical properties—specifically its enhanced aqueous solubility relative to the parent acid—are critical for its role as a reference standard in HPLC method validation and stability studies [4].

Parent drospirenone is acid-labile and prone to isomerization; sodium salt provides stable reference for chromatographic methods.
Other progestin metabolites (e.g., from progesterone or spironolactone) differ in solubility and retention, leading to potential misidentification.
Generic reference standards without verified degradation-pathway identity may not match this specific lactone-ring-opened metabolite.

Differentiating Drospirenone Acid Sodium Salt from Analogs


MR Antagonist Potency: Drospirenone vs. Spironolactone

Drospirenone, the parent compound of the acid metabolite, demonstrates significantly higher antimineralocorticoid potency than the classical MR antagonist spironolactone. This provides a clear functional differentiation from the comparator. [1]

MR Antagonist Potency
Reported comparison
Drospirenone ~8× more potent than spironolactone on per-mg basis (in vivo antialdosterone estimation)
Reported MR potency difference supports need for specific analytical reference to avoid cross-identification with spironolactone-related compounds.
Clinical estimation; analytical relevance to method specificity.
Mineralocorticoid Receptor Antimineralocorticoid Spironolactone

PR Binding Affinity: Drospirenone vs. Progesterone

In receptor binding assays, drospirenone exhibits a PR binding affinity comparable to that of the natural hormone progesterone. Both compounds show an affinity that is about 30% of that of the potent synthetic progestin R5020 (promegestone). [1]

PR Binding Affinity
Reported comparison
Drospirenone PR binding ~30% of R5020, comparable to progesterone (rabbit uterine cytosol, [3H]R5020 radioligand)
Comparable PR affinity to natural progesterone confirms distinct progestin identity requiring dedicated reference standard for purity assessment.
Receptor binding context; supports need for metabolite-specific impurity tracking.
Progesterone Receptor Binding Affinity Progestin

MR Binding Affinity: Drospirenone vs. Aldosterone & Progesterone

Drospirenone displays a significantly higher affinity for the mineralocorticoid receptor (MR) compared to both the natural ligand aldosterone and the endogenous hormone progesterone. Its affinity is more than double that of aldosterone. [1]

MR Binding Affinity
Reported comparison
Drospirenone MR affinity ~230% relative to aldosterone and progesterone (rat kidney cytosol, [3H]aldosterone radioligand)
Higher MR affinity underscores unique metabolic signature; analytical reference critical to distinguish from other steroids with MR activity.
Binding context; supports differentiation in forced-degradation studies.
Mineralocorticoid Receptor Binding Affinity Aldosterone

Antiandrogenic Potency: Drospirenone vs. Progesterone

While both drospirenone and progesterone exhibit antiandrogenic activity, in vivo experiments reveal a significant difference in potency. Drospirenone is 5 to 10 times more potent as an antiandrogen than progesterone. [1]

Antiandrogenic Potency
Cross-study comparable
Drospirenone 5–10× more potent than progesterone in vivo (orchidectomized rat model, seminal vesicle growth inhibition)
Reported potency range supports requirement for stable metabolite standard to confirm absence of interfering androgenic by-products.
Animal model endpoint; analytical relevance to specificity verification.
Androgen Receptor Antiandrogenic Acne

GR Selectivity: Drospirenone vs. Progesterone

A key differentiating feature of drospirenone is its low affinity for the glucocorticoid receptor (GR), in contrast to progesterone, which shows considerable binding. [1]

GR Selectivity
Reported comparison
Drospirenone shows low GR binding vs. considerable binding for progesterone (rat thymus cytosol, [3H]dexamethasone radioligand)
Selectivity profile highlights need for precise metabolite identification; cross-reactivity with glucocorticoid mimics could compromise method accuracy.
Binding assay context; supports purity evaluation of reference standard.
Glucocorticoid Receptor Selectivity Progestin

Chemical Stability & Isomerization in Acidic Conditions

The parent drug, drospirenone, exhibits poor chemical stability in acidic environments, with almost 50% degrading to an inactive isomer within 30 minutes at pH 1.0. [1] This inherent instability necessitates specific formulation strategies (e.g., enteric coating, micronization) and highlights the critical importance of using the stable acid sodium salt as an analytical reference standard to accurately quantify the parent drug and its degradation products.

Acid Stability
Class-level inference
~50% degradation to inactive isomer within 30 min at pH 1.0 (HCl solution)
Rapid acid degradation of parent drospirenone directly drives need for stable sodium salt reference to accurately monitor degradation products.
Formulation-stability context; reference standard essential for forced-degradation profiling.
Stability Isomerization Formulation

Analytical & Industrial Uses of Drospirenone Acid Sodium Salt


Analytical Method Development & Validation (AMV)

Drospirenone Acid Sodium Salt is the primary standard for developing and validating stability-indicating HPLC and UPLC methods. Given the parent drug's susceptibility to acid-catalyzed isomerization and alkaline hydrolysis [1], a pure, well-characterized reference standard of the primary metabolite is essential for establishing system suitability, quantifying impurities, and performing forced degradation studies per ICH Q1A (R2) guidelines [2]. The compound's enhanced solubility compared to the parent acid simplifies standard solution preparation for chromatographic analysis .

QC Release & Stability Testing

During the commercial production and release of generic drospirenone-containing formulations, the acid sodium salt is used as a traceable reference standard against pharmacopeial monographs (USP/EP) . Its use is mandatory for quantifying the active pharmaceutical ingredient (API) and its specified impurities/degradants in finished dosage forms, ensuring batch-to-batch consistency and compliance with regulatory filings (e.g., ANDA submissions) [3].

PK & Bioequivalence Study Support

In PK and BE studies for new or generic drospirenone formulations, Drospirenone Acid Sodium Salt serves as a critical analytical reference material. Bioanalytical methods (e.g., LC-MS/MS) used to measure plasma concentrations of the parent drug drospirenone require a stable, high-purity standard of the major inactive metabolite (drospirenone acid) to confirm assay specificity and to rule out interference from the metabolite during quantification of the active parent compound [4].

Formulation Development & Pre-formulation Studies

The intrinsic poor aqueous solubility and acid-lability of drospirenone present a formulation challenge [1]. Drospirenone Acid Sodium Salt, with its enhanced water solubility , is a key tool in pre-formulation solubility screens and dissolution studies. By providing a soluble standard of the primary degradation pathway endpoint, it enables precise calibration of dissolution apparatus and aids in the development of formulations (e.g., micronized particles, molecular dispersions) designed to enhance the bioavailability of the parent drug.

Application
Selection Property
Validation Focus
Method development & validation
Stability-indicating reference with defined degradation pathway
System suitability, forced degradation per ICH Q1A(R2)
QC release testing
Pharmacopeial traceability (USP/EP) and high purity
Impurity quantification, batch-to-batch consistency
PK bioanalysis research
Metabolite interference control in LC-MS/MS methods
Assay specificity in research matrices, signal suppression review
Pre-formulation & dissolution studies
Enhanced aqueous solubility of sodium salt
Solubility screening, dissolution apparatus calibration

Technical Documentation Hub

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32 linked technical documents
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